molecular formula C9H10N2 B1316163 4,6-dimethyl-1H-indazole CAS No. 43120-31-6

4,6-dimethyl-1H-indazole

Cat. No. B1316163
CAS RN: 43120-31-6
M. Wt: 146.19 g/mol
InChI Key: LLOIRKZANCKXOG-UHFFFAOYSA-N
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Description

4,6-dimethyl-1H-indazole is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It is also called benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .


Synthesis Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .


Physical And Chemical Properties Analysis

The molecular weight of 4,6-dimethyl-1H-indazole is 146.19 g/mol . The exact mass is 146.084398327 g/mol . The compound is considered to have a complexity of 147 .

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
    • Methods of Application : The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results or Outcomes : The synthesized indazole-containing compounds have shown promising results in treating various conditions. For example, they have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • Summary of Application : Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists .
    • Methods of Application : Various methods have been developed for the synthesis of indazole derivatives. One such method involves Rh (III)-promoted double C-H activation and C-H/C-H cross coupling .
    • Results or Outcomes : The synthesized indazole derivatives bear a variety of functional groups and display versatile biological activities .
  • Pharmacology

    • Summary of Application : Many indazole derivatives have been found to possess potent pharmacological activity such as anti-tumor, anti-platelet, antiviral, antioxidant, anti-spermatogenic activity, anti-tubercular, anti-inflammatory and anti-microbial, neuroprotection, and COX inhibition activity .
    • Methods of Application : The synthesis of these indazole derivatives involves various chemical reactions and procedures, which are usually catalyzed by certain substances .
    • Results or Outcomes : The synthesized indazole derivatives have shown promising results in treating various conditions. For example, they have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Anti-spermatogenic Effects

    • Summary of Application : Certain indazole-3-carbohydrazide and 3-acrylic acid derivatives have shown anti-spermatogenic effects .
    • Methods of Application : The synthesis of these indazole derivatives involves various chemical reactions and procedures .
    • Results or Outcomes : The synthesized indazole derivatives have shown promising results in inhibiting spermatogenesis .
  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

    • Summary of Application : Certain indazole derivatives, such as cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2), have been developed as selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson’s disease .
    • Methods of Application : The synthesis of these indazole derivatives involves various chemical reactions and procedures .
    • Results or Outcomes : The synthesized indazole derivatives have shown promising results in inhibiting LRRK2, which is beneficial for the treatment of Parkinson’s disease .
  • Antitumor Activity

    • Summary of Application : Certain 1H-indazole-3-amine derivatives have shown antitumor activity .
    • Methods of Application : The synthesis of these indazole derivatives involves various chemical reactions and procedures .
    • Results or Outcomes : The synthesized indazole derivatives have shown promising results in inhibiting tumor growth .

Future Directions

The future directions of 4,6-dimethyl-1H-indazole research could involve the development of novel 1,3-dimethyl-6-amino-1H-indazole derivatives . These derivatives could be synthesized through simple steps and could potentially exhibit a wide range of pharmacological activities .

properties

IUPAC Name

4,6-dimethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIRKZANCKXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578493
Record name 4,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-1H-indazole

CAS RN

43120-31-6
Record name 4,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Yu, J Chen, J Liu, Z Wu, W Su - Organic Process Research & …, 2018 - ACS Publications
An expeditious and highly efficient continuous-flow process was developed for the synthesis of 3-(mesitylthio)-1H-1,2,4-triazole. The starting material 2,4,6-trimethylaniline was …
Number of citations: 8 pubs.acs.org

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